molecular formula C10H6BrNO3 B1409619 Methyl 2-bromo-3-cyano-5-formylbenzoate CAS No. 1805407-11-7

Methyl 2-bromo-3-cyano-5-formylbenzoate

Cat. No.: B1409619
CAS No.: 1805407-11-7
M. Wt: 268.06 g/mol
InChI Key: VJRJTVMYQSEBQZ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-cyano-5-formylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom, a cyano group, and a formyl group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-cyano-5-formylbenzoate can be synthesized through several synthetic routes. One common method involves the bromination of methyl 3-cyano-5-formylbenzoate using bromine in the presence of a suitable solvent such as acetic acid. The reaction is typically carried out at room temperature, and the product is isolated through crystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-cyano-5-formylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation Reactions: Potassium permanganate in an aqueous medium under reflux conditions.

Major Products Formed

    Substitution Reactions: Products such as methyl 2-azido-3-cyano-5-formylbenzoate or methyl 2-thiocyanato-3-cyano-5-formylbenzoate.

    Reduction Reactions: Methyl 2-bromo-3-amino-5-formylbenzoate.

    Oxidation Reactions: Methyl 2-bromo-3-cyano-5-carboxybenzoate.

Scientific Research Applications

Methyl 2-bromo-3-cyano-5-formylbenzoate has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

    Material Science: It is utilized in the synthesis of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-cyano-5-formylbenzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and formyl groups allows for strong interactions with the enzyme’s active site, leading to inhibition of its activity. The bromine atom can also participate in halogen bonding, further stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-methoxybenzoate
  • Methyl 3-bromo-2-cyano-5-formylbenzoate
  • Methyl 2-bromo-5-cyano-3-formylbenzoate

Uniqueness

Methyl 2-bromo-3-cyano-5-formylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct reactivity and properties. The presence of both a cyano and a formyl group on the benzoate ring allows for versatile chemical transformations and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 2-bromo-3-cyano-5-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c1-15-10(14)8-3-6(5-13)2-7(4-12)9(8)11/h2-3,5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJRJTVMYQSEBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1Br)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-bromo-3-cyano-5-formylbenzoate
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